molecular formula C6H4BrNO5 B11787137 Methyl 4-bromo-5-nitrofuran-2-carboxylate

Methyl 4-bromo-5-nitrofuran-2-carboxylate

Cat. No.: B11787137
M. Wt: 250.00 g/mol
InChI Key: VIDRMCCYKNBOSD-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-nitrofuran-2-carboxylate is a heterocyclic compound that belongs to the class of nitrofurans. Nitrofurans are known for their diverse biological activities and are often used in medicinal chemistry. This compound is characterized by the presence of a bromine atom, a nitro group, and a methyl ester group attached to a furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-5-nitrofuran-2-carboxylate typically involves the nitration and bromination of furan derivatives. One common method includes the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran is then brominated using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as gold nanoclusters or copper carbide and cobalt nitride on porous carbon have been employed to improve the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-nitrofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Esterification: The carboxylate group can undergo esterification reactions to form different esters.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF).

    Esterification: Alcohols, acid catalysts.

Major Products Formed

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted furan derivatives.

    Esterification: Formation of various esters.

Scientific Research Applications

Methyl 4-bromo-5-nitrofuran-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-bromo-5-nitrofuran-2-carboxylate involves its interaction with bacterial enzymes. The nitro group is reduced by bacterial nitroreductases to form reactive intermediates that can inhibit essential bacterial processes such as DNA, RNA, and protein synthesis . This leads to the disruption of bacterial cell function and ultimately cell death.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-nitrofuran-2-carboxylate: Similar structure but lacks the bromine atom.

    2-Acetyl-5-nitrofuran: Contains an acetyl group instead of a carboxylate group.

    N-(5-acetyl-2-nitrofuran-3-yl)acetamide: Contains an acetamide group.

Uniqueness

Methyl 4-bromo-5-nitrofuran-2-carboxylate is unique due to the presence of both a bromine atom and a nitro group on the furan ring, which imparts distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various synthetic and medicinal applications .

Properties

Molecular Formula

C6H4BrNO5

Molecular Weight

250.00 g/mol

IUPAC Name

methyl 4-bromo-5-nitrofuran-2-carboxylate

InChI

InChI=1S/C6H4BrNO5/c1-12-6(9)4-2-3(7)5(13-4)8(10)11/h2H,1H3

InChI Key

VIDRMCCYKNBOSD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(O1)[N+](=O)[O-])Br

Origin of Product

United States

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